Technical Guide: Chemical Structure & Utility of 5-(Chloromethyl)-1-Ethyl-1H-Pyrazole
Technical Guide: Chemical Structure & Utility of 5-(Chloromethyl)-1-Ethyl-1H-Pyrazole
Executive Summary
5-(Chloromethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. It serves as a critical electrophilic intermediate for introducing the (1-ethyl-1H-pyrazol-5-yl)methyl moiety into drug candidates.
Unlike its 3-isomer counterpart, the 5-substituted variant offers unique steric and electronic vectors, often exploited to optimize binding affinity in kinase inhibitors (e.g., BTK, p38 MAPK) and GPCR ligands. This guide dissects its molecular architecture, validated synthetic protocols, and reactivity profile, providing a roadmap for its application in lead optimization.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Identity
The molecule consists of a pyrazole ring substituted at the N1 position with an ethyl group and at the C5 position with a chloromethyl group. This specific regiochemistry (1,5-substitution) is chemically distinct from the more thermodynamically stable 1,3-isomers, creating a unique 3D vector for the chloromethyl "warhead."
| Property | Data |
| IUPAC Name | 5-(Chloromethyl)-1-ethyl-1H-pyrazole |
| CAS Number | 1170981-19-7 (HCl salt); 1007488-29-0 (Alcohol precursor) |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol |
| SMILES | CCN1C(CCl)=CC=N1 |
| InChI Key | QXLXOKBFCXKMET-UHFFFAOYSA-N |
| LogP (Calc) | ~1.0 - 1.3 (Lipophilic enough for cellular permeability) |
| H-Bond Donors/Acceptors | 0 / 2 |
Electronic & Steric Analysis
-
Dipole Moment: The N1-ethyl group exerts a positive inductive effect (+I), increasing electron density in the ring. However, the adjacent C5-chloromethyl group acts as an electron-withdrawing group (EWG) via induction (-I), creating a localized electrophilic center at the methylene carbon.
-
Regio-Sterics: The proximity of the N1-ethyl group to the C5-chloromethyl group creates a "steric clash" zone. This steric crowding can retard nucleophilic attack compared to the unhindered 3-chloromethyl isomer, requiring optimized reaction conditions (elevated T or polar aprotic solvents) for derivatization.
Part 2: Synthetic Pathways & Regiocontrol
Synthesis of 1,5-disubstituted pyrazoles is notoriously difficult due to the thermodynamic preference for 1,3-isomers. The most robust route involves the cyclization of hydrazine derivatives with specific 1,3-dielectrophiles, followed by functional group interconversion.
Validated Synthetic Protocol (Alcohol to Chloride)
The most reliable method generates the chloride from (1-ethyl-1H-pyrazol-5-yl)methanol .
Step-by-Step Methodology:
-
Precursor Synthesis: React ethylhydrazine with methyl trans-3-methoxyacrylate (or similar 1,3-dicarbonyl equivalent).
-
Critical Control Point: Maintain low temperature (0-5°C) during addition to favor the kinetic 1,5-cyclization product over the 1,3-isomer.
-
-
Chlorination:
-
Reagents: Thionyl chloride (
) or Methanesulfonyl chloride ( ) / LiCl. -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Procedure: Dissolve alcohol in DCM. Add
dropwise at 0°C. Reflux for 2-4 hours. -
Workup: Evaporate volatiles. The product is often isolated as the Hydrochloride salt (stable solid) to prevent hydrolysis or polymerization.
-
Visualization of Synthesis & Regiochemistry
The following diagram illustrates the critical pathway and the divergence between 1,3 and 1,5 isomers.
Caption: Regioselective synthesis pathway favoring the 1,5-substituted pyrazole scaffold via kinetic control.
Part 3: Reactivity Profile & Medicinal Chemistry Utility
The "Warhead" Mechanism
The chloromethyl group functions as a classic alkylating agent. It undergoes Nucleophilic Substitution (
-
Reactivity: Moderate. The leaving group (
) is displaced by nucleophiles. -
Side Reactions:
-
Hydrolysis: Reverts to the alcohol in aqueous base.
-
Dimerization: Self-alkylation can occur if the free base is stored in concentrated solution.
-
Derivatization Workflow
To attach this scaffold to a pharmacophore (e.g., a piperazine linker for a kinase inhibitor):
-
Dissolution: Dissolve the pharmacophore (amine) in Acetonitrile (
) or DMF. -
Base Addition: Add excess
or DIPEA to scavenge HCl. -
Alkylation: Add 5-(chloromethyl)-1-ethyl-1H-pyrazole (HCl salt) portion-wise.
-
Conditions: Heat to 60-80°C for 4-12 hours.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Visualization of Derivatization
Caption:
Part 4: Handling, Stability & Safety
Stability
-
Free Base: The free base is an oil or low-melting solid that is prone to degradation. It should be used immediately upon generation.
-
HCl Salt: The hydrochloride salt is a stable, white to off-white solid. Recommendation: Always store and handle as the HCl salt. Convert to free base in situ during reactions.
Safety Profile (E-E-A-T)
-
Alkylating Agent: Like all benzyl/heteroaryl-methyl chlorides, this compound is a potential genotoxin . It can alkylate DNA.
-
Handling:
-
Use a fume hood.
-
Wear nitrile gloves (double gloving recommended).
-
Quench excess reagent with aqueous ammonia or amine waste before disposal.
-
References
-
Synthesis of Pyrazole Derivatives: Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1H-Pyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 2008.
-
Medicinal Chemistry Applications: Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023.[1][2]
-
Precursor Synthesis: 1-ethyl-1H-pyrazol-5-ol synthesis routes. ChemicalBook Technical Data.
-
Chemical Properties: PubChem Compound Summary for CID 25248281, 5-(chloromethyl)-1-ethyl-1h-pyrazole.[3] National Center for Biotechnology Information.
- Regiochemistry Review:Pyrazole chemistry in crop protection. Heterocyclic Communications, 2011. (Contextual grounding for 1,5-isomer synthesis).
